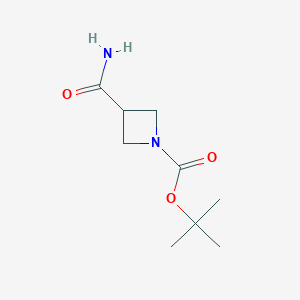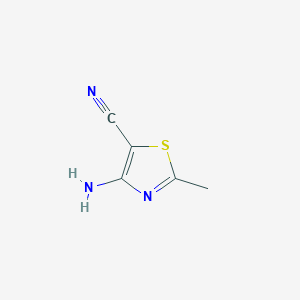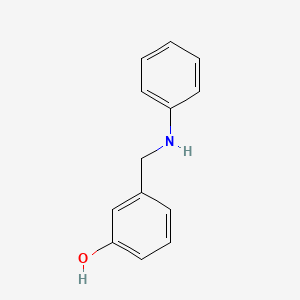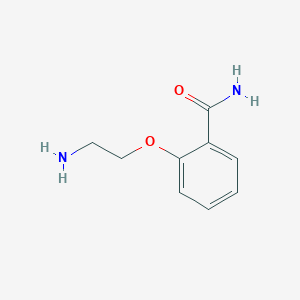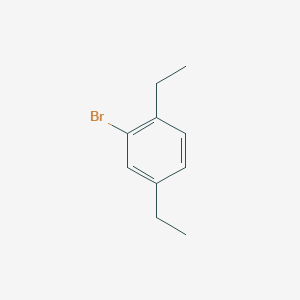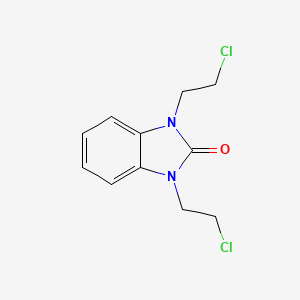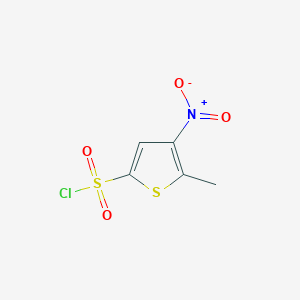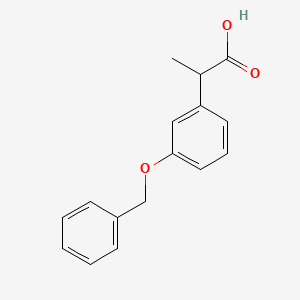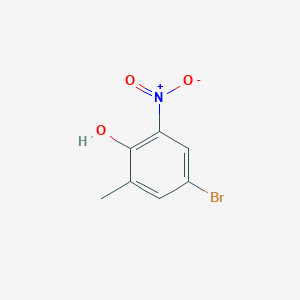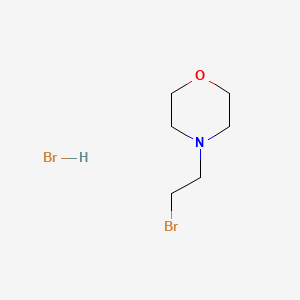
2-苯基嘧啶-4,6-二胺
描述
2-Phenylpyrimidine-4,6-diamine (PPD) is a compound that has been extensively investigated for its experimental, spectroscopic, and molecular electronic properties . It has been studied using various techniques such as FT-IR, FT-Raman, UV-vis, and ¹H-NMR, and theoretical methods like density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .
Molecular Structure Analysis
The molecular structure of PPD has been analyzed using first principle density functional theory (DFT) and time-dependent density functional theory (TD-DFT) in gas and solutions . The NH2 stretching and bending deformations were calculated and assigned between 3589-3707 cm⁻¹, and 1576-1646 cm⁻¹ respectively . Other functional groups and vibrations were also assigned as appropriate .Chemical Reactions Analysis
The chemical reactivity of PPD has been studied using molecular electronic properties such as frontier molecular orbitals (FMO), natural bond orbitals (NBO), and nonlinear optics (NLO) in different solvents . These studies suggest that PPD is more stable and more reactive in polar solvents than non-polar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of PPD have been investigated using spectroscopic techniques and computational calculations . The theoretically computed geometric parameters were found to replicate the experimentally obtained data to a greater extent . Changes in the spectroscopic responsiveness, absorptivity, and stability of PPD in different solvents (water, ethanol, and chloroform) were also studied .科学研究应用
Inhibition of FMS-like Tyrosine Kinase-3 (FLT3)
2-Phenylpyrimidine-4,6-diamine derivatives have been studied for their potential to inhibit FLT3, which is implicated in acute myeloid leukemia (AML). Computational modeling studies integrating docking, molecular dynamics, and 3D-QSAR have identified these compounds as promising candidates for targeted cancer therapy .
Spectroscopic and Molecular Electronic Property Investigation
The compound has been subjected to extensive spectroscopic analysis, including FT-IR, FT-Raman, UV-vis, and 1H-NMR, to investigate its molecular electronic properties. These studies are crucial for understanding the reactivity and stability of the molecule in various solvents, which is essential for its application in material science .
Biomedical Applications
2-Phenylpyrimidine-4,6-diamine has been explored for functionalizing carbon nanomaterials, which are used in a variety of biomedical applications such as drug delivery, diagnostics, and imaging devices. The compound’s ability to be grafted onto carbon nanostructures makes it a versatile tool in the field of medicinal biochips and molecular imaging .
Pharmaceutical Research
In pharmaceutical research, the compound has been utilized in the design of novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. These inhibitors are crucial for developing new treatments targeting the JAK3/STAT pathway, which plays a significant role in immune response and hematopoiesis .
Material Science
2-Phenylpyrimidine-4,6-diamine serves as a precursor in the synthesis of various materials. Its derivatives are used in creating new compounds with potential applications in electronics, photonics, and as intermediates in the synthesis of more complex chemical entities .
Analytical Chemistry
The compound’s derivatives are used in analytical chemistry to develop new methodologies for the synthesis of molecules with improved drug-likeness and ADME-Tox properties. This is vital for the discovery of new drugs with favorable pharmacokinetic and toxicological profiles .
属性
IUPAC Name |
2-phenylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRVXGHNQKBQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



